molecular formula C7H4Cl2F3N B14840951 3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine

3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B14840951
M. Wt: 230.01 g/mol
InChI Key: MVAVTVLZGAVYRO-UHFFFAOYSA-N
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Description

3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its molecular formula is C₇H₄Cl₂F₃N, with a molecular weight of 238.02 g/mol. The compound features a trifluoromethyl group at position 2, a chloromethyl substituent at position 6, and a chlorine atom at position 3 (Figure 1). This arrangement confers high reactivity, particularly at the chloromethyl site, enabling further functionalization .

Properties

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

IUPAC Name

3-chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(9)6(13-4)7(10,11)12/h1-2H,3H2

InChI Key

MVAVTVLZGAVYRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CCl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of oxides and reduced derivatives, respectively .

Scientific Research Applications

3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4)
  • Molecular Formula : C₆H₃ClF₃N
  • Molecular Weight : 181.54 g/mol
  • Key Differences : Lacks the chloromethyl group at position 6, reducing its reactivity for nucleophilic substitution. Primarily used as an intermediate in pesticide synthesis .
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS 1807153-07-6)
  • Molecular Formula: C₈H₇ClF₃NO
  • Molecular Weight : 225.6 g/mol
  • Key Differences : Methoxy group at position 6 instead of chlorine decreases electrophilicity, altering its application in medicinal chemistry .
6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS 1805272-67-6)
  • Molecular Formula: C₉H₆ClF₆NO₂
  • Molecular Weight : 309.59 g/mol
  • Key Differences : Additional trifluoromethoxy and trifluoromethyl groups enhance steric hindrance and metabolic stability, making it suitable for long-acting agrochemicals .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Melting Point (°C) Water Solubility (mg/L)
3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine 238.02 2.8 77–78 (predicted) <10 (low)
2-Chloro-6-(trifluoromethyl)pyridine 181.54 2.1 49–50 25–50
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine 225.6 2.5 60–62 15–30
6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 309.59 3.9 90–92 <5

*LogP values estimated using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability. Compounds lacking this group (e.g., 2-chloro-6-methylpyridine) show reduced insecticidal activity .
  • Chloromethyl vs. Methoxy : Chloromethyl derivatives exhibit higher reactivity in alkylation reactions compared to methoxy analogs, which are more suited for hydrogen-bonding interactions .
  • Positional Isomerism : Shifting the trifluoromethyl group from position 2 to 3 (e.g., 3-Chloro-6-(trifluoromethyl)benzene-1,2-dicarboxylic acid) drastically alters solubility and target binding .

Q & A

Q. Table 1: Key Spectral Signatures

Group19F^{19}\text{F} NMR (ppm)1H^{1}\text{H} NMR (ppm)
-CF3_3-60 to -70N/A
-CH2_2ClN/A4.5–5.0 (CH2_2)

Reference:

(Advanced) How can researchers resolve contradictory data in reaction outcomes (e.g., unexpected byproducts)?

Answer:
Contradictions often arise from competing reaction pathways. Methodological strategies include:

Mechanistic Probes: Use isotopic labeling (e.g., 18O^{18}\text{O}) or trapping agents (e.g., TEMPO for radicals) to identify intermediates.

In Situ Monitoring: Employ techniques like ReactIR or HPLC-MS to track reaction progress.

Control Experiments: Compare reactivity with des-chloro or des-CF3_3 analogs (as in ’s substituent comparison).

Example:
In , unexpected sulfoxide formation during oxidation was attributed to trace peroxides; rigorous solvent drying mitigated this.

Reference:

(Basic) What are the safety considerations for handling this compound?

Answer:

  • Toxicity: Chloromethyl groups can release HCl upon hydrolysis, requiring use in fume hoods.
  • Waste Management: Halogenated waste must be segregated and treated by certified facilities (see ’s guidelines).
  • Protective Equipment: Use nitrile gloves, goggles, and flame-resistant lab coats.

Regulatory Note:
The compound’s structural analogs (e.g., nitrapyrin in ) are regulated under EPA guidelines due to environmental persistence.

Reference:

(Advanced) How does the compound’s structure enhance its utility in pharmaceutical intermediate synthesis?

Answer:

  • Bioactivity: The CF3_3 group enhances lipophilicity, improving blood-brain barrier penetration ( notes its role in enzyme inhibition).
  • Versatility: The chloromethyl group serves as a "handle" for functionalization (e.g., coupling with amines to form prodrugs).

Case Study:
In , chloromethyl-pyridine derivatives are key intermediates in kinase inhibitors, leveraging both electronic and steric properties.

Reference:

(Basic) What computational tools aid in predicting the compound’s reactivity?

Answer:

  • Software: Gaussian (DFT), Schrödinger Suite (docking studies).
  • Parameters: Calculate Fukui indices for electrophilic/nucleophilic sites or HOMO-LUMO gaps to predict reaction centers.

Example:
’s structural analysis used crystallography to validate computational predictions of substituent orientation.

Reference:

(Advanced) What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

  • Flow Chemistry: Automated systems improve reproducibility for sensitive reactions (e.g., ’s industrial protocols).
  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for -OH) to prevent side reactions.
  • Catalyst Screening: High-throughput testing identifies optimal conditions (e.g., Pd vs. Cu catalysts in cross-couplings).

Q. Table 2: Yield Optimization Case Study

StepCatalystSolventYield (%)
TrifluoromethylationPd(OAc)2_2DMF72
ChloromethylationCuITHF85

Reference:

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